molecular formula C20H19FN2O3S B2779456 5-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-1H-indole CAS No. 1797980-60-9

5-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-1H-indole

Cat. No.: B2779456
CAS No.: 1797980-60-9
M. Wt: 386.44
InChI Key: XUVWMEDBYKSSLK-UHFFFAOYSA-N
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Description

5-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-1H-indole is a complex organic compound that features a combination of fluorophenyl, sulfonyl, piperidine, and indole groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-1H-indole typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the sulfonyl group: This can be achieved by reacting the piperidine derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the fluorophenyl group: This step may involve a nucleophilic substitution reaction.

    Coupling with the indole moiety: The final step could involve coupling the intermediate with an indole derivative using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions involving strong acids or bases, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a sulfide.

Scientific Research Applications

Chemistry

In chemistry, 5-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-1H-indole could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound might find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-1H-indole would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (4-((4-chlorophenyl)sulfonyl)piperidin-1-yl)(1H-indol-5-yl)methanone
  • (4-((4-bromophenyl)sulfonyl)piperidin-1-yl)(1H-indol-5-yl)methanone
  • (4-((4-methylphenyl)sulfonyl)piperidin-1-yl)(1H-indol-5-yl)methanone

Uniqueness

The uniqueness of 5-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-1H-indole lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c21-16-2-4-17(5-3-16)27(25,26)18-8-11-23(12-9-18)20(24)15-1-6-19-14(13-15)7-10-22-19/h1-7,10,13,18,22H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVWMEDBYKSSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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